molecular formula C46H78N10O12 B12363531 Mouse TREM-1 SCHOOL peptide

Mouse TREM-1 SCHOOL peptide

Cat. No.: B12363531
M. Wt: 963.2 g/mol
InChI Key: ZUSCLEXGEXGNHH-CKJCXVCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mouse TREM-1 SCHOOL peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is Gly-Leu-Leu-Ser-Lys-Ser-Leu-Val-Phe. The synthesis starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Mouse TREM-1 SCHOOL peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

    Coupling Reagents: DIC, HOBt

    Cleavage Reagents: TFA, water, scavengers (e.g., triisopropylsilane)

    Purification: HPLC

Major Products

The major product of the synthesis is the this compound itself, with a molecular weight of 963.17 g/mol and the formula C46H78N10O12 .

Scientific Research Applications

Sepsis Treatment

Research has demonstrated that TREM-1 SCHOOL peptides can mitigate the severity of sepsis. In murine models, these peptides have shown efficacy in reducing mortality rates associated with lipopolysaccharide-induced shock and microbial sepsis caused by Escherichia coli . The modulation of TREM-1 signaling leads to improved hemodynamic stability and reduced inflammatory responses, highlighting its potential as a therapeutic agent in septic conditions .

Rheumatoid Arthritis

In studies involving collagen-induced arthritis, TREM-1 inhibitory peptides have been shown to reduce inflammation and protect against joint damage. The peptide GF9, derived from the SCHOOL model, was effective in decreasing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, thus ameliorating disease symptoms . This suggests that TREM-1 inhibition could be a promising strategy for treating rheumatoid arthritis.

Colitis Management

In experimental models of colitis, inhibition of TREM-1 has been linked to reduced disease severity. Studies indicate that TREM-1 blockade enhances autophagy processes and restores microbiota balance, which are critical for maintaining intestinal health . This indicates that targeting TREM-1 could provide a novel approach to managing inflammatory bowel diseases.

Cancer Immunotherapy

Recent findings suggest that inhibiting TREM-1 can enhance anti-tumor immunity by reducing immunosuppressive signals within the tumor microenvironment. In mouse models of melanoma and fibrosarcoma, TREM-1 silencing led to increased cytotoxic T-cell activity and improved responses to anti-PD-1 therapy . This positions TREM-1 inhibitors as potential adjuncts in cancer immunotherapy.

Case Studies

StudyModelFindings
Gibot et al., 2020SepsisDemonstrated that SCHOOL peptides reduce LPS-induced cell activation and improve survival rates in mice .
PLOS Pathogens, 2017Rheumatoid ArthritisGF9 peptide reduced inflammation and joint damage in collagen-induced arthritis models .
Nature Reviews Immunology, 2023CancerHighlighted the role of TREM-1 inhibition in enhancing anti-tumor immunity .
Journal of Cellular and Molecular Medicine, 2018ColitisShowed that TREM-1 inhibition improves autophagy and reduces colitis severity .

Mechanism of Action

Mouse TREM-1 SCHOOL peptide inhibits the interaction between TREM-1 and DAP-12, preventing the activation of downstream signaling pathways. TREM-1 is a transmembrane receptor that amplifies inflammatory responses by synergizing with Toll-like receptors (TLRs). The inhibition of TREM-1 signaling by the peptide reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .

Biological Activity

The Mouse TREM-1 SCHOOL peptide is a synthetic peptide that acts as an inhibitor of the triggering receptor expressed on myeloid cells-1 (TREM-1). TREM-1 plays a significant role in amplifying inflammatory responses during infections and other pathological conditions. This article delves into the biological activity of the this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

Overview of TREM-1 Function

TREM-1 is primarily expressed on myeloid cells, including neutrophils and monocytes. It is known to enhance inflammatory responses by promoting the secretion of pro-inflammatory cytokines in response to microbial products such as lipopolysaccharides (LPS) . The activation of TREM-1 is mediated through its interaction with the adapter protein DAP12, leading to downstream signaling pathways that amplify inflammation .

The this compound functions by inhibiting TREM-1 signaling pathways. It disrupts the interaction between TREM-1 and DAP12, thus preventing the subsequent activation of inflammatory responses. This modulation can be beneficial in controlling excessive inflammation without significantly impairing pathogen clearance .

Key Mechanisms:

  • Inhibition of Cytokine Release : The peptide has been shown to reduce the levels of inflammatory cytokines in various models, thereby attenuating the inflammatory response .
  • Impact on Neutrophil Function : Studies indicate that the inhibition of TREM-1 can enhance neutrophil migration and function during infections, improving host defense mechanisms .

In Vivo Studies

Several animal studies have demonstrated the biological activity of the this compound:

StudyModelFindings
LPS-Induced ShockMiceThe peptide reduced mortality rates and cytokine levels during LPS-induced shock, indicating its protective role against septic conditions .
Pneumonia ModelsMiceIn models of pneumonia caused by Klebsiella pneumoniae, administration of the peptide improved survival rates and reduced bacterial translocation .
Stroke ModelsMiceThe peptide was effective in mitigating secondary brain injury during ischemic stroke by modulating immune responses .

Clinical Implications

The modulation of TREM-1 signaling through the this compound presents potential therapeutic avenues for a variety of conditions characterized by excessive inflammation, including:

  • Sepsis
  • Acute Respiratory Distress Syndrome (ARDS)
  • Autoimmune Diseases such as rheumatoid arthritis
  • Cardiovascular Diseases related to ischemia

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Mouse TREM-1 SCHOOL peptide inhibits TREM-1 signaling?

The peptide disrupts the interaction between TREM-1 and its signaling partner DAP12, blocking downstream proinflammatory signaling. Methodologically, this can be validated using co-immunoprecipitation (Co-IP) to assess TREM-1/DAP12 complex formation and Western blotting to measure phosphorylation of downstream effectors like ERK . In vitro assays using macrophage cell lines (e.g., RAW264.7) stimulated with LPS or fungal components (e.g., Candida albicans) are commonly employed to quantify cytokine suppression (e.g., TNF-α, IL-6) via ELISA .

Q. What experimental models are most suitable for initial validation of TREM-1 SCHOOL peptide activity?

LPS-induced endotoxemia in mice is a robust model for acute inflammation, while xenograft models (e.g., H292 or A549 lung cancer cells in nude mice) are ideal for antitumor efficacy studies. Key endpoints include survival rates, tumor volume measurements, and cytokine profiling (e.g., IL-1β, M-CSF) using serum or tissue homogenates .

Advanced Research Questions

Q. How can researchers optimize the delivery of this compound to enhance therapeutic efficacy?

Incorporation into HDL-like nanoparticles improves pharmacokinetics by prolonging circulatory half-life and targeting TREM-1-expressing macrophages. Methodologically, synthetic apo A-I mimetic peptides (e.g., 22-mer amphipathic helices) can replace native apo A-I in nanoparticle formulations. Efficacy comparisons between free and HDL-bound peptides should include dose-response studies and biodistribution tracking using fluorescent labeling .

Q. What strategies address contradictory data on peptide efficacy across different cancer models?

Discrepancies (e.g., variable tumor growth inhibition in lung vs. pancreatic xenografts) may arise from differences in TREM-1 expression levels or tumor microenvironment composition. Researchers should:

  • Quantify TREM-1 density on tumor-associated macrophages (TAMs) via flow cytometry.
  • Compare cytokine profiles (e.g., IL-6, M-CSF) across models using multiplex assays.
  • Standardize delivery methods (e.g., nanoparticle vs. free peptide) to isolate formulation-dependent effects .

Q. How does the peptide modulate cross-talk between TREM-1 and other inflammatory pathways (e.g., ERK)?

Candidalysin-induced TREM-1 activation in fungal keratitis models upregulates ERK phosphorylation, which can be suppressed by the peptide. Methodologically, use inhibitors like PD98059 (ERK inhibitor) in combination with the peptide to dissect pathway interactions. Western blotting for p-ERK and immunofluorescence for TREM-1 colocalization in corneal tissues are critical .

Q. Data Contradiction and Analysis

Q. Why do some studies report differential cytokine suppression (e.g., IL-1α vs. VEGF) post-TREM-1 inhibition?

The peptide selectively targets TREM-1-dependent cytokines (e.g., IL-1α, IL-6) but not VEGF, which is regulated by alternative pathways. To resolve contradictions:

  • Perform RNA-seq on TAMs to identify TREM-1-specific transcriptional networks.
  • Use knockout mice (TREM-1⁻/⁻) to establish cytokine baseline profiles .

Q. Methodological Tables

Experimental Model Key Endpoints References
LPS-induced endotoxemiaSurvival rate, serum IL-6/TNF-α levels
H292/A549 xenograftsTumor volume, TAM infiltration (IHC)
Candida albicans keratitisClinical scoring, corneal p-ERK levels
Delivery Method Advantages References
Free peptideRapid administration, dose flexibility
HDL nanoparticlesTargeted delivery, extended half-life

Q. Key Considerations for Experimental Design

  • Batch Consistency : For in vivo studies, request peptide content analysis (>75% purity) and endotoxin testing (<50 EU/mg) to minimize variability .
  • Control Peptides : Include scrambled-sequence peptides (e.g., GF9-G) to confirm specificity .
  • Dosage Optimization : In xenografts, effective doses range from 25 mg/kg (free peptide) to 150 mg/kg (nanoparticle), with toxicity assessed via histopathology .

Properties

Molecular Formula

C46H78N10O12

Molecular Weight

963.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C46H78N10O12/c1-25(2)18-31(49-37(59)22-48)40(61)51-32(19-26(3)4)41(62)55-35(23-57)43(64)50-30(16-12-13-17-47)39(60)54-36(24-58)44(65)52-33(20-27(5)6)42(63)56-38(28(7)8)45(66)53-34(46(67)68)21-29-14-10-9-11-15-29/h9-11,14-15,25-28,30-36,38,57-58H,12-13,16-24,47-48H2,1-8H3,(H,49,59)(H,50,64)(H,51,61)(H,52,65)(H,53,66)(H,54,60)(H,55,62)(H,56,63)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,38-/m0/s1

InChI Key

ZUSCLEXGEXGNHH-CKJCXVCBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Origin of Product

United States

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